molecular formula C21H20N4O2S2 B11372423 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide

Cat. No.: B11372423
M. Wt: 424.5 g/mol
InChI Key: LFWDZCIFITYBAT-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a phenylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The synthesis begins with the preparation of the pyrrolidinone ring.

    Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring.

    Attachment of the Phenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrolidinone, thiadiazole, and phenylsulfanyl groups in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds .

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C21H20N4O2S2/c26-18(11-12-28-17-9-5-2-6-10-17)22-21-24-23-20(29-21)15-13-19(27)25(14-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24,26)

InChI Key

LFWDZCIFITYBAT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CCSC4=CC=CC=C4

Origin of Product

United States

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